3-Methyl-1,4-thiazepane hydrochloride
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Overview
Description
3-Methyl-1,4-thiazepane hydrochloride is a heterocyclic organic compound belonging to the thiazepane family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazepane hydrochloride typically involves the reaction of 3-methyl-1,4-thiazepane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of various reagents and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiazepane derivatives .
Scientific Research Applications
3-Methyl-1,4-thiazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1,4-thiazepane hydrochloride include other thiazepane derivatives such as:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications, such as its potential therapeutic effects and its role as a versatile building block in chemical synthesis .
Biological Activity
3-Methyl-1,4-thiazepane hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered ring with a sulfur atom and nitrogen atom in its structure. This unique arrangement contributes to its diverse chemical reactivity and biological activity. The compound is often used as a building block in the synthesis of more complex molecules, which can exhibit various therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that this may involve the modulation of specific signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | References |
---|---|---|
Antimicrobial | Inhibits growth of bacterial strains | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme inhibition | Modulates enzyme activity |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to either inhibition or activation of enzymatic functions crucial for cellular processes .
- Cellular Pathways : It is believed that the compound influences various cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This modulation can result in altered cell fate decisions, particularly in cancer cells .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Study : A study conducted on the antibacterial efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .
- Cancer Cell Line Research : In vitro studies using human breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .
Future Directions
The ongoing research into this compound suggests several promising avenues for future exploration:
- Drug Development : Given its diverse biological activities, there is potential for developing new therapeutic agents targeting bacterial infections and cancers.
- Synthesis of Derivatives : Continued investigation into the synthesis of novel derivatives could enhance the biological efficacy and specificity of this compound.
Properties
IUPAC Name |
3-methyl-1,4-thiazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWWGPWZJPLJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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